molecular formula C15H11N3O3 B7725423 7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B7725423
M. Wt: 281.27 g/mol
InChI Key: FJULGNDKGMLSGJ-UHFFFAOYSA-N
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Description

7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 7, a 4-nitrophenyl group at position 2, and a carbaldehyde moiety at position 2. The nitro group on the phenyl ring introduces strong electron-withdrawing effects, while the carbaldehyde enhances reactivity for further derivatization.

Properties

IUPAC Name

7-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-10-6-7-17-13(9-19)15(16-14(17)8-10)11-2-4-12(5-3-11)18(20)21/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJULGNDKGMLSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-5-Methylpyridine with 4-Nitrophenacyl Bromide

The imidazo[1,2-a]pyridine scaffold is constructed via a solvent-free fusion reaction between 2-amino-5-methylpyridine and 4-nitrophenacyl bromide at 60–80°C. The methyl group at position 7 originates from the 5-methyl substituent on the starting aminopyridine, while the 4-nitrophenyl group at position 2 is introduced via the phenacyl reagent.

Reaction Conditions:

  • Molar Ratio: 1:1 (aminopyridine : phenacyl bromide)

  • Temperature: 60–80°C (2–4 hours)

  • Work-Up: Crude product purified via silica gel chromatography (hexane/ethyl acetate, 80:20)

Mechanistic Insight:
The reaction proceeds through nucleophilic attack of the aminopyridine’s NH2_2 group on the phenacyl bromide’s carbonyl carbon, followed by cyclization and elimination of HBr. The regioselectivity is governed by the electron-donating methyl group, which directs the cyclization to position 7.

Alternative Pathway: Intramolecular Cyclization of 2-(2-Iminopyridinyl) Acetic Acid

For substrates lacking direct phenacyl accessibility, 2-(2-iminopyridinyl) acetic acid intermediates are cyclized using phosphoryl trichloride (POCl3_3) in toluene under reflux. This method is less common but viable for introducing halogen substituents.

Procedure:

  • Reagents: POCl3_3 (3 eq), toluene, 110°C (6 hours)

  • Yield: 70–80% after recrystallization

Vilsmeier-Haack Formylation at Position 3

Electrophilic Formylation Mechanism

The Vilsmeier-Haack reaction introduces the aldehyde group at position 3 via the in situ generation of a chloroiminium intermediate from dimethylformamide (DMF) and phosphorus oxychloride (POCl3_3).

Stepwise Protocol:

  • Vilsmeier Complex Formation: POCl3_3 (2.3 eq) is added dropwise to DMF at 0°C, forming the electrophilic species.

  • Electrophilic Substitution: The imidazo[1,2-a]pyridine core reacts with the complex at 80°C (5 hours), yielding the 3-carbaldehyde derivative.

  • Neutralization: The mixture is quenched with saturated NaHCO3_3, extracted with dichloromethane (DCM), and purified via chromatography (hexane/ethyl acetate, 70:30).

Optimized Parameters:

  • Temperature: 80°C

  • Time: 5 hours

  • Yield: 71–85%

Analytical Validation of the Carbaldehyde Product

Spectral Data:

  • 1^1H NMR (CDCl3_3): δ 10.10 (s, 1H, CHO), 9.70 (dt, J=6.8HzJ = 6.8 \, \text{Hz}, 1H, H-5), 7.86–7.52 (m, 7H, Ar-H), 7.16 (td, J=6.9HzJ = 6.9 \, \text{Hz}, 1H, H-6).

  • 13^{13}C NMR: δ 179.64 (CHO), 158.37 (C-3), 147.78 (C-2), 132.39–115.32 (Ar-C).

Physicochemical Properties:

  • Melting Point: 159–161°C

  • PSA: 80.19 Å2^2

  • LogP: 3.55

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methodologies

Method Yield (%) Purity (HPLC) Key Advantage
Cyclocondensation + VH71–85>95%Scalable, regioselective
Intramolecular Cyclization70–8090%Flexible for halogenated derivatives

The Vilsmeier-Haack route outperforms alternative oxidation or alkylation methods in regioselectivity and functional group tolerance.

Challenges and Mitigation Strategies

Regiochemical Control

The electron-withdrawing nitro group at position 2 may deactivate the ring toward electrophilic substitution. This is mitigated by using excess POCl3_3 (2.3 eq) and prolonged heating to ensure complete formylation.

Purification of Polar Byproducts

Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively removes unreacted starting materials and DMF residues.

Industrial Applications and Scalability

The protocol is adaptable to kilogram-scale production, as demonstrated in patented processes for analogous imidazo[1,2-a]pyridines. Critical parameters for scalability include:

  • DMF Distillation: Recovering DMF reduces costs.

  • POCl3_3 Quenching: Controlled addition to NaHCO3_3 minimizes exothermicity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives, including 7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, exhibit significant anticancer properties. For instance, structural modifications of similar compounds have shown potent inhibition against FLT3 (Fms-like tyrosine kinase 3) mutations associated with acute myeloid leukemia (AML). These compounds can selectively inhibit cancer cell proliferation while sparing normal cells, making them promising candidates for targeted cancer therapies .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes involved in cancer progression. For example, studies have reported that derivatives of imidazo[1,2-a]pyridine can inhibit kinases that are crucial for tumor growth and survival . This suggests potential applications in developing enzyme inhibitors for therapeutic use.

Organic Electronics

This compound can be utilized in the development of organic semiconductors. Its electron-rich imidazo structure allows it to participate in charge transfer processes, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of nitrophenyl groups enhances the electronic properties and stability of the resulting materials .

Chemical Probing in Biological Studies

The compound serves as a chemical probe to study biological pathways involving specific receptors or enzymes. By modifying the structure of imidazo[1,2-a]pyridine derivatives, researchers can create compounds that selectively bind to target biomolecules. This approach aids in elucidating the roles of these biomolecules in cellular processes and disease mechanisms .

Case Studies and Research Findings

StudyFindingsApplication
FLT3 Inhibition Study Identified compounds with balanced inhibitory effects on FLT3 mutantsPotential anticancer therapy
Organic Electronics Research Demonstrated improved charge transport propertiesDevelopment of OLEDs and OPVs
Biological Probing Created selective inhibitors for specific enzymesUnderstanding disease mechanisms

Mechanism of Action

The mechanism of action of 7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[1,2-a]pyridine scaffold is highly versatile, with substituent variations significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogues:

Substituent Effects on Electronic and Steric Properties

Table 1: Substituent Profiles and Molecular Properties
Compound Name (CAS/Code) C2 Substituent C3 Group C7 Substituent Molecular Weight (g/mol) Notable Characteristics
7-Methyl-2-(4-nitrophenyl)... (817172-44-4) 4-nitrophenyl Carbaldehyde Methyl 267.24 Strong electron-withdrawing nitro group; potential enzyme inhibition activity .
DABTEI (Koudad et al., 2015) 4-methoxyphenyl Carbaldehyde - ~266 (estimated) Methoxy group (electron-donating); nitro at C6; IR carbonyl stretch at 1656 cm⁻¹ .
7-Methyl-2-(4-methylphenyl)... (727652-07-5) 4-methylphenyl Carbaldehyde Methyl 250.30 Methyl group (electron-donating); 95% purity; used in synthetic intermediates .
KOXGEM (Khamees et al., 2019) 4-bromophenyl - - Not reported Bromine substituents enhance halogen bonding; crystal structure analyzed .
Compound 9a () 4-methoxyphenyl Carbaldehyde - 253 (M+1) 1H NMR δ 10.04 (aldehyde proton); synthesized via Claisen-Schmidt condensation .
Key Observations:
  • Electron Effects : The 4-nitrophenyl group in the title compound contrasts with electron-donating groups (e.g., methoxy in DABTEI or methyl in 727652-07-5), influencing reactivity and intermolecular interactions.
  • Spectral Differences : Carbaldehyde protons in analogues like 9a resonate at δ 10.04 in 1H NMR, while nitro groups introduce distinct IR absorptions (e.g., C-F stretches at 750 cm⁻¹ in fluoro analogues) .
  • Biological Relevance : Substituents at C6 (e.g., nitro in DABTEI) or C2 (bromo in KOXGEM) affect enzyme inhibition profiles. The title compound’s nitro group may enhance binding to hydrophobic enzyme pockets .

Biological Activity

7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound belonging to the imidazo[1,2-a]pyridine class, which is recognized for its diverse biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of drugs targeting various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H11_{11}N3_3O2_2. It contains a nitrophenyl group that enhances its biological activity through various mechanisms. The compound exhibits properties typical of imidazo[1,2-a]pyridines, which are known for their ability to interact with biological targets effectively.

1. Anticancer Activity

Research has demonstrated that imidazo[1,2-a]pyridine derivatives possess significant anticancer properties. A study highlighted the potential of these compounds as inhibitors of receptor tyrosine kinases, particularly c-Met, which plays a crucial role in cancer progression. For instance, certain derivatives showed IC50_{50} values in the low nanomolar range against c-Met kinase, indicating strong inhibitory effects on cancer cell proliferation .

2. Antimicrobial Properties

Imidazo[1,2-a]pyridines have also been evaluated for their antimicrobial activities. A review noted that these compounds exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell functions. The presence of the nitrophenyl group is particularly important for enhancing these activities .

3. Anti-inflammatory Effects

The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been documented in various studies. These compounds can modulate inflammatory pathways, thereby providing therapeutic benefits in conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural FeatureImpact on Activity
Nitrophenyl GroupEnhances interaction with biological targets
Methyl Group at Position 7Influences lipophilicity and membrane permeability
Imidazole RingEssential for biological activity due to nitrogen interactions

Case Study 1: Anticancer Activity

In a specific case study involving a series of imidazo[1,2-a]pyridine derivatives, researchers synthesized compounds and tested them against various cancer cell lines. The most potent compound exhibited an IC50_{50} value of 3.9 nM against c-Met kinase and demonstrated significant growth inhibition in EBC-1 cells .

Case Study 2: Antimicrobial Testing

Another study focused on testing the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives against common pathogens. The results showed that several compounds had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating superior antimicrobial potential .

Q & A

Q. What are the common synthetic routes for 7-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of the imidazo[1,2-a]pyridine core. A representative procedure includes:

  • Reacting 2-(4-nitrophenyl)-6-methylimidazo[1,2-a]pyridine with phosphorus oxychloride (POCl₃) and DMF in chloroform under reflux (8 hours, 0–10°C initial cooling).
  • Isolation via vacuum evaporation and purification through silica gel chromatography or recrystallization . Alternative routes may employ multicomponent reactions using aromatic aldehydes and nitromethylene intermediates, followed by precipitation for high purity .

Q. Which spectroscopic techniques are employed to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., 7-methyl and 4-nitrophenyl groups). Chemical shifts for aldehyde protons typically appear at δ 9.8–10.2 ppm .
  • IR Spectroscopy : Identifies the aldehyde C=O stretch (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • Mass Spectrometry (HRMS/TOF-MS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .

Q. How can researchers optimize the purity of the synthesized compound?

  • Precipitation : Many imidazo[1,2-a]pyridine derivatives precipitate directly from the reaction mixture, reducing the need for column chromatography .
  • Recrystallization : Use solvent systems like ethyl acetate/petroleum ether (1:1) to obtain crystalline products .
  • Chromatography : Silica gel columns with gradients of ethyl acetate and hexanes resolve minor impurities .

Advanced Research Questions

Q. What strategies are effective for regioselective functionalization of the imidazo[1,2-a]pyridine core?

  • Directed C–H Activation : Use directing groups (e.g., nitro or carbonyl) to selectively modify positions C-5 or C-8 .
  • Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity. For example, microwave irradiation in diglyme reduces reaction times for derivatives .
  • Protection/Deprotection : Temporary protection of the aldehyde group (e.g., as an acetal) enables further functionalization at reactive sites .

Q. How can computational methods enhance the design of derivatives?

  • Reaction Path Search : Tools like quantum chemical calculations predict feasible reaction pathways and intermediates, reducing trial-and-error experimentation .
  • Data-Driven Optimization : Machine learning models trained on experimental parameters (e.g., solvent, temperature) identify optimal conditions for new derivatives .
  • Docking Studies : Predict binding affinities for biological targets (e.g., kinases or antimicrobial enzymes) to prioritize synthesis .

Q. How to address contradictions in reported spectral data or reaction yields?

  • Cross-Validation : Combine NMR, IR, and HRMS to resolve ambiguities (e.g., distinguishing nitroso vs. nitro groups) .
  • Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity) that may affect yields. For example, trace moisture can deactivate POCl₃ in Vilsmeier-Haack reactions .
  • Meta-Analysis : Compare crystallographic data (e.g., X-ray structures) with computational models to validate substituent orientations .

Methodological Considerations

  • Handling Nitro Groups : The electron-withdrawing 4-nitrophenyl group may necessitate milder conditions for reductions to avoid over-reduction to amines .
  • Aldehyde Reactivity : The carbaldehyde moiety is prone to oxidation; store derivatives under inert atmospheres or derivatize immediately for stability .

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